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molecular formula C6H5BrFN B2929515 4-(Bromomethyl)-2-fluoropyridine CAS No. 64992-03-6

4-(Bromomethyl)-2-fluoropyridine

Cat. No. B2929515
M. Wt: 190.015
InChI Key: QVTCEZINLKFYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07354933B2

Procedure details

0.073 ml of acetic acid is added to a solution of 0.111 g of 2-fluoro-4-methylpyridine in 2.5 ml of carbon tetrachloride, under an inert atmosphere of argon at a temperature in the region of 20° C. The mixture is brought, with stirring, to a temperature of 50° C. 0.356 g of N-bromosuccinimide and 0.048 g of benzoyl peroxide are successively added at this temperature. The mixture is brought to 80° C. over about 16 hours. After cooling, the reaction medium is placed on a cartridge 20 mm in diameter packed with 10 g of 20-40 μm silica not conditioned beforehand, and then eluted with dichloromethane at a flow rate of 5 ml/minute. The fractions between 28 and 38 ml are concentrated to dryness under reduced pressure. 0.063 g of 2-fluoro-4-(bromomethyl)pyridine is thus obtained.
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
0.111 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.356 g
Type
reactant
Reaction Step Two
Quantity
0.048 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[F:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][N:7]=1.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[F:5][C:6]1[CH:11]=[C:10]([CH2:12][Br:13])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.073 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.111 g
Type
reactant
Smiles
FC1=NC=CC(=C1)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.356 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.048 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring, to a temperature of 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
eluted with dichloromethane at a flow rate of 5 ml/minute
CONCENTRATION
Type
CONCENTRATION
Details
The fractions between 28 and 38 ml are concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.063 g
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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